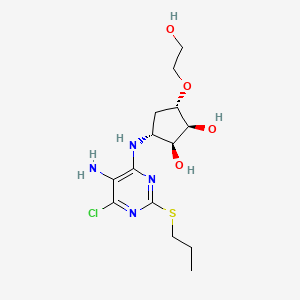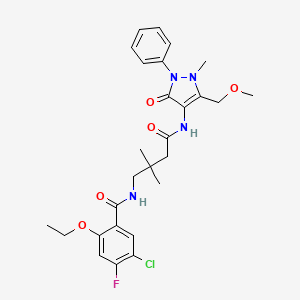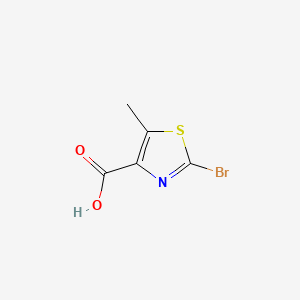
Febuxostat Isopropyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C16H16N2O4S . It is an impurity of Febuxostat , which is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) attached to a phenyl ring (a six-membered carbon ring) via a carbon atom . The phenyl ring has cyano and isobutoxy substituents, and the thiazole ring has a methyl substituent and is linked to a carboxylate group .Applications De Recherche Scientifique
Voici une analyse complète des applications de la recherche scientifique de Febuxostat Isopropyl Ester, en se concentrant sur six applications uniques :
Gestion de la goutte
This compound est utilisé dans le traitement de la goutte chronique. Il s’agit d’un inhibiteur non purique de la xanthine oxydase qui s’est avéré efficace pour réduire les taux d’urate sérique chez les patients souffrant d’hyperuricémie et de goutte, se comparant favorablement aux doses fixes d’allopurinol .
Profil de sécurité cardiovasculaire
Des recherches ont été menées pour évaluer la sécurité cardiovasculaire du Febuxostat, et des études comme l’essai FAST indiquent que le traitement au Febuxostat n’augmentait pas le risque de décès toutes causes confondues ou de décès cardiovasculaire .
Effets rénaux et hépatiques
Le Febuxostat a été évalué pour ses effets sur les fonctions rénales et hépatiques. L’étude FOCUS a démontré que le Febuxostat était bien toléré et avait un effet hypo-uricémique qui était comparable entre les patients ayant une fonction rénale normale et altérée .
Systèmes transdermiques d’administration de médicaments
Afin d’améliorer la biodisponibilité orale et la conformité des patients, des systèmes transdermiques d’administration de médicaments de Febuxostat ont été mis au point, offrant une perméabilité accrue .
Contrôle des impuretés pharmaceutiques
This compound est utilisé pour surveiller et contrôler les niveaux d’impuretés dans le Febuxostat et ses formulations associées conformément aux directives formulées par l’ICH .
Mécanisme D'action
Target of Action
Febuxostat Isopropyl Ester primarily targets xanthine oxidase (XO) . XO is an enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid . By inhibiting XO, this compound reduces the production of uric acid .
Mode of Action
This compound is a non-purine-selective inhibitor of XO . It works by non-competitively blocking the molybdenum pterin center, which is the active site of XO . This inhibition results in a decrease in the synthesis of uric acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine degradation pathway . By inhibiting XO, it prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing serum uric acid levels . Additionally, it has been shown to suppress lipopolysaccharide-induced MCP-1 production via MAPK phosphatase-1-mediated inactivation of JNK in macrophages .
Pharmacokinetics
This compound is well-absorbed with an oral availability of about 85% . It follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours at daily doses of 40 mg or more . This compound is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); the metabolites are cleared by the kidney .
Result of Action
The primary result of this compound’s action is a reduction in serum uric acid levels . This leads to a decrease in the accumulation of uric acid crystals in or around joints, thereby reducing inflammation and symptoms of gout .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal impairment may affect the pharmacokinetics and pharmacodynamics of this compound . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other drugs .
Propriétés
IUPAC Name |
propan-2-yl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-11(2)10-23-16-7-6-14(8-15(16)9-20)18-21-13(5)17(25-18)19(22)24-12(3)4/h6-8,11-12H,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXOGEIYOUIHBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene](/img/structure/B579939.png)
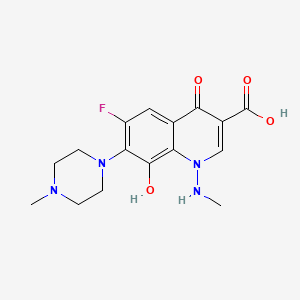
![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)
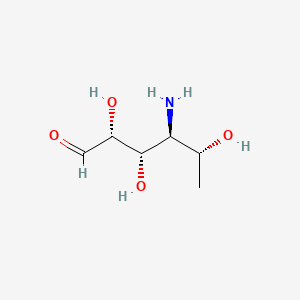

![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide](/img/structure/B579945.png)
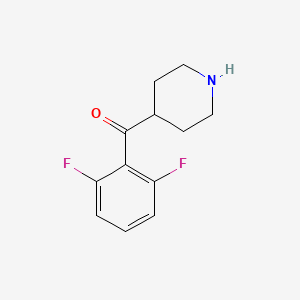

![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)
